molecular formula C20H16ClN3O3S B300600 (5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300600
M. Wt: 413.9 g/mol
InChI Key: OPDXGCITINTWIS-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in glucose metabolism, such as PPARγ and AMPK. It may also induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic animals and improve insulin sensitivity. The compound has also exhibited anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as a therapeutic agent for various diseases. Its antidiabetic, anticancer, and antimicrobial activities make it a promising candidate for drug development. However, a limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For research on (5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione include exploring its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacological properties. The compound may also be modified to improve its solubility and bioavailability for better drug delivery.

Synthesis Methods

The synthesis of (5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde, 2-amino-3-methyl-1,3-thiazole-4-carboxylic acid, and 1,3-dimethyl-2-thioxoimidazolidin-4-one in the presence of a catalyst. The product is purified using column chromatography and characterized using spectroscopic techniques.

Scientific Research Applications

(5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antidiabetic, anticancer, and antimicrobial activities. The compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases.

properties

Product Name

(5E)-3-(4-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

(5E)-3-[(4-chlorophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16ClN3O3S/c1-22-15-8-5-13(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3/b17-10+

InChI Key

OPDXGCITINTWIS-LICLKQGHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.